molecular formula C14H9Cl2N5O B12176105 2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12176105
M. Wt: 334.2 g/mol
InChI Key: DLCVSOMLFAOKJR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from sodium azide and triethyl orthoformate under acidic conditions . The tetrazole intermediate is then coupled with a dichlorobenzamide derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both chlorine atoms.

    Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although these are less common.

    Condensation Reactions: The amide group can participate in condensation reactions with other carboxylic acids or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used, although care must be taken to avoid decomposing the tetrazole ring.

    Condensation: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of bases like triethylamine are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield mono- or di-substituted products, while condensation reactions can form various amide derivatives.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity . The dichloro groups may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide apart from similar compounds is its combination of dichloro and tetrazole groups, which confer unique chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, allows for versatile interactions with biological targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-9-5-6-10(11(16)7-9)14(22)18-12-3-1-2-4-13(12)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

DLCVSOMLFAOKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

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